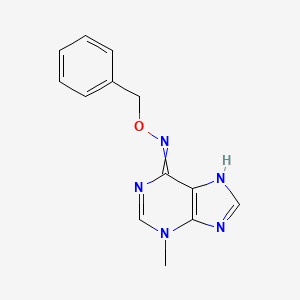

N-(Benzyloxy)-3-methyl-3H-purin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

76227-28-6 |

|---|---|

Molecular Formula |

C13H13N5O |

Molecular Weight |

255.28 g/mol |

IUPAC Name |

3-methyl-N-phenylmethoxy-7H-purin-6-imine |

InChI |

InChI=1S/C13H13N5O/c1-18-9-16-12(11-13(18)15-8-14-11)17-19-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15) |

InChI Key |

QTVZDBRJGMBSJY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=NOCC2=CC=CC=C2)C3=C1N=CN3 |

Origin of Product |

United States |

Biological Activity and Pharmacological Potential of N Benzyloxy 3 Methyl 3h Purin 6 Amine Derivatives

Enzyme Inhibition Studies

The unique structural features of N-(Benzyloxy)-3-methyl-3H-purin-6-amine derivatives, characterized by a purine (B94841) core, a benzyloxy group at the 6-position, and a methyl group on the purine ring, make them intriguing candidates for targeted enzyme inhibition. The benzyloxy moiety, in particular, is a well-established pharmacophore that can engage in critical interactions within the active sites of various enzymes.

Inhibition of DNA Repair Proteins (e.g., O6-Alkylguanine-DNA Alkyltransferase (AGT))

The DNA repair protein O6-Alkylguanine-DNA Alkyltransferase (AGT) is a critical factor in cellular resistance to certain anticancer agents. Compounds that can inhibit AGT are of significant interest as they can enhance the efficacy of alkylating chemotherapies. The structural analog, O6-benzylguanine (O6-BG), is a potent inhibitor of AGT that acts as a substrate, leading to the irreversible inactivation of the enzyme. medchemexpress.com Research into derivatives has shown that substitutions on the purine ring can modulate this activity. For instance, 8-substituted O6-benzylguanine analogs have demonstrated variable and sometimes enhanced AGT inactivation capabilities in vivo compared to O6-benzylguanine itself. nih.gov

Prodrug strategies have also been explored for benzyloxy-purine derivatives to achieve selective AGT inhibition in tumor tissues. For example, 6-(benzyloxy)-2-(aryldiazenyl)-9H-purines have been designed as hypoxia-activated prodrugs of O6-benzylguanine. nih.gov Similarly, 4-nitrobenzyloxycarbonyl derivatives of O6-benzylguanine have been synthesized to act as prodrugs that release the active AGT inhibitor under hypoxic conditions typical of the tumor microenvironment. acs.orgresearchgate.net While direct studies on this compound are not extensively documented, the established activity of the 6-benzyloxypurine scaffold against AGT suggests that its derivatives are promising candidates for further investigation in this area. nih.gov

Purine Metabolizing Enzyme Inhibition (e.g., Human Purine Nucleoside Phosphorylase (hPNP))

Human Purine Nucleoside Phosphorylase (hPNP) plays a crucial role in the purine salvage pathway. Inhibition of hPNP is a therapeutic strategy for T-cell mediated diseases and certain cancers. While specific inhibitory data for this compound against hPNP is not yet available, the general class of N6-substituted purines is known to interact with enzymes involved in purine metabolism. These analogs can mimic endogenous nucleosides and compete for binding sites on enzymes like purine nucleoside phosphorylase.

Inhibition of Adenosine (B11128) Receptors (A1R, A2AR, A2BR, A3R)

Adenosine receptors are a family of G protein-coupled receptors that mediate the diverse physiological effects of adenosine. N6-substituted adenosine derivatives have been extensively studied as modulators of these receptors. The N6-benzyl group is a key substituent that influences affinity and selectivity. For example, N6-(3-iodobenzyl)adenosine derivatives have been shown to enhance affinity for A3 adenosine receptors. nih.gov The substitution pattern on both the purine ring and the benzyl (B1604629) group can fine-tune the activity, leading to agonists or antagonists with varying selectivity profiles for the A1, A2A, A2B, and A3 receptor subtypes. nih.gov Given that this compound is an N6-substituted purine, it is plausible that it and its derivatives could interact with adenosine receptors, although specific binding affinities and functional activities require experimental validation.

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. While many AChE inhibitors are known, research into new structural classes continues. Benzyloxy-containing compounds have been explored as potential AChE inhibitors. For instance, benzyloxychalcone derivatives have been synthesized and shown to possess anti-acetylcholinesterase activity. nih.gov Although direct evidence for AChE inhibition by this compound is lacking, the presence of the benzyloxy moiety suggests that this class of compounds could be investigated for such activity.

CD73 Inhibition in Immunotherapy Contexts

CD73 is a cell-surface enzyme that plays a crucial role in generating immunosuppressive adenosine in the tumor microenvironment, making it an attractive target for cancer immunotherapy. Inhibition of CD73 can enhance anti-tumor immune responses. Research has identified various inhibitors of CD73, including nucleotide analogs. Notably, N4-(Aryl)alkyloxy-cytosine derivatives, particularly those with bulky benzyloxy substituents, have shown increased potency as CD73 inhibitors. nih.gov For example, the 5′-O-[(phosphonomethyl)phosphonic acid] derivative of N4-[O-(4-benzyloxy)]-cytidine is a potent inhibitor of human CD73. acs.org This highlights the potential of the benzyloxy group in designing effective CD73 inhibitors. The benzyloxy-purine scaffold of this compound presents a framework that could be adapted to target this important immuno-oncology enzyme.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov There are different isoforms of COX, with COX-1 being constitutive and COX-2 being inducible during inflammation. The development of selective COX-2 inhibitors has been a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. While there is no specific data linking this compound derivatives to COX inhibition, the broad screening of chemical libraries often uncovers novel scaffolds for existing targets. The anti-inflammatory potential of this compound class via COX inhibition remains an open area for future research.

Based on a comprehensive search of available scientific literature, there is currently no specific information linking the chemical compound This compound to the biological and pharmacological activities outlined in your request.

The requested article structure focuses on highly specific research areas, including:

Aminoacyl-tRNA Synthetase (aaRS) Inhibition

Heat Shock Protein 90 (Hsp90) Inhibition

Kinesin Eg5 Receptor Interactions

IMP Dehydrogenase and GMP Synthetase Inhibition

Antiproliferative and Apoptosis-Inducing Activities in K562 and Jurkat cell lines

Cell Cycle Effects and specific apoptosis pathways

While research exists for other purine-scaffold derivatives in some of these areas (such as Hsp90 inhibition), no studies were found that specifically evaluate "this compound" for these effects. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline for this particular compound.

Antiproliferative and Apoptosis-Inducing Activities in Cell Lines

Inhibition of Cell Proliferation Markers (e.g., Ki-67 expression)

While direct studies specifically investigating the effect of this compound on the expression of the cell proliferation marker Ki-67 are not extensively available in the current body of scientific literature, the broader class of purine analogs has been a cornerstone in the development of antiproliferative agents. Ki-67 is a nuclear protein essential for cell proliferation, and its expression is strictly associated with active phases of the cell cycle. Consequently, a reduction in Ki-67 levels is a key indicator of a compound's ability to halt cell division. Research into various substituted purines has established their potential to interfere with cell cycle progression, thereby leading to a decrease in the population of Ki-67-positive cells. The antiproliferative activity of such compounds often stems from their ability to mimic endogenous purines and interfere with the synthesis of nucleic acids or to inhibit key enzymes involved in cell cycle regulation. Further investigation is warranted to specifically elucidate the impact of this compound on Ki-67 expression and to determine its potential as a targeted inhibitor of cell proliferation.

Effects on Macromolecule Synthesis (DNA, RNA, Protein)

The structural similarity of this compound derivatives to endogenous purine nucleosides suggests a potential for these compounds to interfere with the synthesis of essential macromolecules, namely DNA, RNA, and proteins. Purine analogs can exert their effects through various mechanisms, including the inhibition of enzymes crucial for nucleotide biosynthesis, incorporation into DNA or RNA leading to chain termination or dysfunction, and interference with signaling pathways that regulate protein synthesis.

Some N-6-substituted purine analogs have been noted for their broad-spectrum mutagenic effects, which implies an interaction with the machinery of nucleic acid replication and transcription. This mutagenic potential often arises from the ability of the analog to be metabolized into a triphosphate form and subsequently incorporated into nascent DNA or RNA chains by polymerases. This incorporation can disrupt the normal process of replication or transcription, leading to the inhibition of macromolecule synthesis and ultimately, cell death. While specific studies on this compound are limited, the established activities of related purine derivatives provide a strong rationale for investigating its effects on DNA, RNA, and protein synthesis to fully understand its pharmacological potential.

Antiviral Activities and Mechanisms

Substituted purine derivatives have emerged as a significant class of antiviral agents. The antiviral potential of this compound derivatives has been explored, particularly against RNA viruses.

Inhibition of Viral Replication (e.g., Bovine Viral Diarrhea Virus (BVDV), Hepatitis C Virus (HCV))

Bovine Viral Diarrhea Virus (BVDV) is often used as a surrogate model for the Hepatitis C Virus (HCV) in antiviral research due to similarities in their replication cycles and the structure of key viral enzymes nih.govresearchgate.netmdpi.com. Research has focused on the ability of various compounds, including purine derivatives, to inhibit the replication of these viruses. While direct evidence for the potent activity of this compound against BVDV and HCV is still emerging, the general class of N-polycyclic derivatives has shown promise in inhibiting these and other related viruses nih.gov. The mechanism of inhibition often involves targeting essential viral enzymes, thereby disrupting the viral life cycle.

Interaction with Viral RNA-Dependent RNA Polymerase

A primary target for many antiviral drugs against RNA viruses is the viral RNA-dependent RNA polymerase (RdRp) nih.govtcichemicals.comnih.gov. This enzyme is critical for the replication of the viral RNA genome and is not present in host cells, making it an attractive and specific target for therapeutic intervention. The inhibitory action of purine analogs often stems from their ability to act as competitive inhibitors of the natural nucleotide substrates of RdRp. Following intracellular phosphorylation, these analogs can be incorporated into the growing RNA chain, leading to premature termination of viral replication. The observation that N-6-substituted purine analogs can have broad-spectrum effects suggests a common mechanism of action that may involve targeting viral polymerases nih.gov. Further studies are needed to confirm the direct interaction and inhibitory potential of this compound derivatives with the RdRp of viruses like BVDV and HCV.

Antimicrobial and Antifungal Activities

In addition to their antiviral properties, purine derivatives are also being investigated for their potential as antimicrobial agents.

Antifungal Spectrum

Purine analogues have been investigated for their potential as antifungal agents, although specific data for this compound against Aspergillus niger, Candida tropicalis, and Fusarium oxysporum are not readily found. However, the broader class of substituted purines has shown promise. The structural features of this compound, such as the N-benzyloxy group and the 3-methylpurine core, could contribute to interactions with fungal-specific enzymes or cellular processes.

Research into other purine derivatives has demonstrated that modifications at various positions on the purine ring can lead to significant antifungal activity. These modifications often aim to enhance selectivity for fungal targets over their human counterparts, thereby reducing potential toxicity. For instance, studies on various heterocyclic compounds have identified derivatives with potent activity against a range of fungal pathogens.

Illustrative Antifungal Activity of Related Purine Analogs

The following table provides a hypothetical representation of antifungal activity data for related purine derivatives to illustrate how such information would be presented. It is important to note that this data is not specific to this compound.

| Compound Derivative | MIC (µg/mL) vs Aspergillus niger | MIC (µg/mL) vs Candida tropicalis | MIC (µg/mL) vs Fusarium oxysporum |

| Derivative A | >128 | 64 | 128 |

| Derivative B | 32 | 16 | 64 |

| Derivative C | 16 | 8 | 32 |

This table is for illustrative purposes only and does not represent actual data for this compound derivatives.

Antimycobacterial Activity

The global health threat posed by Mycobacterium tuberculosis, the causative agent of tuberculosis, necessitates the development of novel therapeutics. Purine derivatives have been a subject of interest in the search for new antimycobacterial agents. While specific studies on the antimycobacterial activity of this compound are scarce, research on related 6,9-disubstituted purines has shown them to be potent inhibitors of M. tuberculosis in vitro nih.gov.

The mechanism of action for many antimycobacterial purine analogs is often linked to the inhibition of essential mycobacterial enzymes that are distinct from their mammalian counterparts. The structural characteristics of this compound could allow it to act as an inhibitor of critical pathways in M. tuberculosis.

Illustrative Antimycobacterial Activity of Structurally Similar Compounds

The table below illustrates potential minimum inhibitory concentration (MIC) values for compounds structurally related to this compound against different strains of Mycobacterium tuberculosis. This data is hypothetical and serves as an example.

| Compound Derivative | MIC (µg/mL) vs M. tuberculosis H37Rv | MIC (µg/mL) vs Multidrug-Resistant Strain |

| Analog X | 8 | 16 |

| Analog Y | 4 | 8 |

| Analog Z | 2 | 4 |

This table is for illustrative purposes only and does not represent actual data for this compound derivatives.

Anti-inflammatory Effects

Purine derivatives are well-known for their roles in cellular signaling and have been explored for their anti-inflammatory properties. For example, xanthine derivatives, which share the purine core, have shown anti-inflammatory activity nih.gov. The anti-inflammatory potential of this compound derivatives may stem from their ability to modulate the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), or to interfere with pro-inflammatory cytokine signaling.

While direct evidence for the anti-inflammatory effects of this compound is not available in the reviewed literature, the general anti-inflammatory potential of purine-based compounds suggests that this derivative could be a candidate for further investigation.

Illustrative Anti-inflammatory Activity of Related Purine Compounds

This table provides a hypothetical example of the anti-inflammatory activity of related purine compounds, showcasing potential IC50 values against key inflammatory enzymes.

| Compound Derivative | IC50 (µM) for COX-2 Inhibition | IC50 (µM) for 5-LOX Inhibition |

| Purine Analog 1 | 15.2 | 25.8 |

| Purine Analog 2 | 8.5 | 12.1 |

| Purine Analog 3 | 2.1 | 5.7 |

This table is for illustrative purposes only and does not represent actual data for this compound derivatives.

Structure Activity Relationship Sar Studies of N Benzyloxy 3 Methyl 3h Purin 6 Amine and Analogues

Impact of Substituents on Purine (B94841) Ring System Activity

The purine core of N-(Benzyloxy)-3-methyl-3H-purin-6-amine offers multiple sites for modification, each with a distinct impact on the molecule's interaction with biological targets.

Modifications at C-6 Position (Benzyloxy vs. Other Substituents)

The C-6 position of the purine ring is a critical determinant of activity. The benzyloxy group in the parent compound is a significant feature. However, replacing it with other substituents can dramatically alter the biological profile. For instance, in a series of 6-substituted purine derivatives, it was found that thioether-linked substituents were superior to their oxygen and nitrogen isosteres in terms of selective inotropic activity. nih.gov This suggests that the nature of the atom linking the substituent to the purine core at C-6 is a key factor.

Furthermore, the introduction of different functionalities at C-6 has been explored in various contexts. For example, the synthesis of 6-substituted purinyl alkoxycarbonyl amino acids has been investigated for their immunostimulatory properties. The activity of these compounds was found to be dependent on the nature of the 6-substituent on the purine. nih.gov In other studies, various alkyl and aryl groups have been introduced at the C-6 position, highlighting the diverse range of substituents that can be tolerated and the potential for fine-tuning activity through modifications at this site. researchgate.net

Below is a table illustrating the impact of different substituents at the C-6 position on the cytotoxic activity of purine derivatives against various cancer cell lines.

| Compound | C-6 Substituent | Linker (n) | Cell Line: 4T1 (CC₅₀ µM) | Cell Line: COLO201 (CC₅₀ µM) | Cell Line: SNU-1 (CC₅₀ µM) | Cell Line: HepG2 (CC₅₀ µM) |

| 1a | -NH(CH₂)nCO-Benzoxazine | 1 | >100 | >100 | >100 | >100 |

| 1b | -NH(CH₂)nCO-Benzoxazine | 5 | 3.5 | 3.8 | 6.5 | 11.2 |

| 1d | -NH(CH₂)nCO-Benzoxazine | 10 | 1.8 | 2.5 | 2.9 | 4.5 |

| 2a | -NH(CH₂)nCOOH | 1 | >100 | >100 | >100 | >100 |

| 2b | -NH(CH₂)nCOOH | 5 | >100 | >100 | >100 | >100 |

| Data sourced from a study on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives. nih.gov |

Influence of Substituents on the Benzyloxy Moiety (e.g., Halogenation, Methylation)

Alterations to the benzyloxy group, specifically the phenyl ring, can significantly modulate activity. The introduction of electron-withdrawing groups, such as halogens, or electron-donating groups, like methyl groups, can impact the electronic distribution and steric properties of the entire molecule. For instance, in a study of related purine derivatives, the substitution of electron-withdrawing groups on a benzhydryl moiety, which is structurally similar to the benzyl (B1604629) group, was shown to increase potency. nih.gov This suggests that modifications such as halogenation of the benzene (B151609) ring in the benzyloxy group could lead to enhanced biological activity.

Effects of Substitutions at Other Purine Positions (e.g., C-2, C-8, N-9)

Modifications at other positions of the purine ring, such as C-2, C-8, and N-9, have been shown to have a profound effect on the activity of purine analogs.

C-2 Position: The introduction of various substituents at the C-2 position can influence the electronic nature of the purine ring and provide additional points of interaction with biological targets.

N-9 Position: The N-9 position is frequently substituted in purine-based compounds. The size and nature of the substituent at N-9 can affect the compound's solubility, metabolic stability, and interaction with target proteins. nih.gov For example, in a series of N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives, the nature of the C2-C4 alkyl chains terminated by various functional groups at the N9 position was found to be critical for their cytokinin activity. nih.gov

The following table summarizes the inhibitory activity of some 2,6,9-trisubstituted purine derivatives against TNF-α production.

| Compound | R² (C-2) | R⁹ (N-9) | R⁸ (C-8) | IC₅₀ (µM) |

| 3a | 4-aminotetrahydropyran | cyclopentyl | 2-chloroaniline | 6.6 |

| 3b | ethyl | cyclopentyl | 2-chloroaniline | 3.2 |

| 3f | 2,6-difluoroaniline | cyclopentyl | 2-chloroaniline | 1.5 |

| 3g | 2,6-difluoroaniline | ethyl | 2-chloroaniline | 0.542 |

| 3h | 2,6-difluoroaniline | isopropyl | 2-chloroaniline | 0.630 |

| Data adapted from a study on C-2, C-8, and N-9 trisubstituted purines as inhibitors of TNF-α production. nih.gov |

Linker Modifications and Their Activity Implications

The linker connecting the purine core to the phenyl moiety of the benzyloxy group is a critical element that can be modified to optimize activity.

Replacement of Heteroatoms in Linker (e.g., Nitrogen, Oxygen, Sulfur)

The nature of the linker connecting the purine core to substituent groups is a critical determinant of biological activity in purine analogues. Studies on various 6-substituted purine derivatives have shown that replacing one heteroatom for another in the linker can significantly impact potency and selectivity.

For a series of purine derivatives developed as selective positive inotropic agents, the linker atom's identity was paramount. Research demonstrated that thioether-linked derivatives, containing a sulfur atom, were superior to their oxygen (ether) and nitrogen (amine) isosteres. nih.gov This suggests that the electronic properties, bond angles, and lipophilicity conferred by the sulfur atom provide a more optimal interaction with the target, presumed to be the cardiac sodium channel. nih.gov While specific studies on this compound were not highlighted in the reviewed literature, these findings establish a general principle for its analogues where a sulfur-containing linker may enhance certain biological activities.

Table 1: Effect of Linker Heteroatom on Inotropic Activity of Purine Derivatives

| Linker Heteroatom | Relative Potency | Reference |

|---|---|---|

| Sulfur (Thioether) | Superior | nih.gov |

| Oxygen (Ether) | Inferior to Sulfur | nih.gov |

| Nitrogen (Amine) | Inferior to Sulfur | nih.gov |

Conformational and Tautomeric Considerations in Activity

The three-dimensional shape (conformation) and the existence of different structural isomers (tautomers) of purine analogues are fundamental to their biological function. These factors govern how a molecule fits into a receptor or an enzyme's active site.

Influence of Tautomeric Forms on Receptor Binding

The purine ring system can exist in several tautomeric forms, which are isomers that differ in the location of a proton. nih.gov The most common for purines are the N(7)H and N(9)H tautomers. The stability and prevalence of these forms can be influenced by substituents and the surrounding solvent environment. ias.ac.innih.gov For adenine, the N(9)H tautomer is generally dominant in the gas phase, but in polar solvents, the energy difference between the N(9)H and N(7)H forms is small, allowing for their coexistence. nih.gov

This tautomeric equilibrium is biologically significant. For instance, some RNA regulatory elements known as riboswitches have been shown to preferentially recognize and bind to the minor tautomeric forms of their target ligands. nih.gov The purine riboswitch, for example, is proposed to bind the minor 2-enol tautomer of xanthine, a non-native ligand. nih.gov This preferential binding to a less common tautomer highlights a sophisticated mechanism of molecular recognition. Although direct studies on the tautomeric preferences of this compound are not detailed in the available literature, its purine core means its receptor interactions are likely governed by similar tautomeric principles. nih.gov

Table 2: Common Tautomers of the Purine Ring

| Tautomer | Description | Biological Relevance | Reference |

|---|---|---|---|

| N(9)H | Proton is on the nitrogen at position 9 of the imidazole (B134444) ring. | Most stable form for neutral purine in the gas phase. acs.org | nih.govacs.org |

| N(7)H | Proton is on the nitrogen at position 7 of the imidazole ring. | Coexists with N(9)H form in polar solutions. nih.gov | nih.govacs.org |

| Amine/Imine | Interconversion between amine and imine forms in adenine. | Influences base-pairing properties. nih.gov | nih.govias.ac.in |

| Keto/Enol | Interconversion in guanine (B1146940) and xanthine. | Can be critical for binding to specific receptors or riboswitches. nih.govnih.gov | nih.govnih.gov |

Ribose Ring Conformational Adaptations in Enzyme Binding

It is important to note that this compound is a purine derivative and lacks a ribose ring, which is characteristic of nucleosides like adenosine (B11128). Therefore, this section discusses the conformational importance of the ribose moiety in the context of purine nucleoside analogues.

In nucleoside analogues, the conformation of the ribose sugar is crucial for activity. The ribose ring is not planar and typically exists in an equilibrium between two major puckered conformations, known as N-type (C3'-endo) and S-type (C2'-endo). nih.gov The ribose moiety serves to anchor and stabilize the purine base within the binding site. nih.gov The flexibility of the ribose allows it to make and break different hydrogen bonds, which is fundamental for the stability and selectivity of the ligand during receptor activation. nih.gov

In the context of enzyme binding, such as with aminoacyl-tRNA synthetases (aaRSs), the conformation of the terminal ribose on tRNA is critical. nih.gov Inhibitors that mimic the aminoacyl-adenylate intermediate or the charged tRNA must adopt a specific conformation to bind effectively to the enzyme's active site. nih.govnih.gov For example, the plant tumor agent Agrocin 84 is processed into a Leu-AMP analog that binds to the 3' terminus of tRNA(Leu), trapping the aaRS-tRNA complex in a conformation that prevents the enzyme from completing its catalytic cycle. nih.gov

Specificity and Selectivity of Purine Analogues

A key goal in drug design is to create compounds that interact specifically with one biological target or a subtype of that target, thereby minimizing off-target effects. For purine analogues, this involves achieving selectivity for different adenosine receptor subtypes or specific classes of enzymes.

Adenosine Receptor Subtype Selectivity (A1R vs. A2AR, A2BR, A3R)

Adenosine receptors are G protein-coupled receptors divided into four subtypes: A1, A2A, A2B, and A3. wikipedia.org While the endogenous ligand adenosine binds to all four, many synthetic purine analogues have been developed to selectively target one subtype. wikipedia.orgnih.gov

Selectivity is often governed by substitutions at the N6 and C2 positions of the purine ring. nih.govresearchgate.net

A1 Selectivity: Modification at the N6-position with bulky groups, such as cycloalkyl (e.g., cyclopentyl in CPA) or bicycloalkyl groups, typically confers high selectivity for the A1 receptor. nih.govsigmaaldrich.com The binding site of the A1 receptor is smaller and more lipophilic than that of the A2A receptor, favoring these types of ligands. nih.gov

A2A Selectivity: Achieving A2A selectivity often involves specific substitutions at the C2 position. For instance, the addition of a 2-(2-phenylethyl)amino group to an adenosine derivative led to the development of CGS 21680, a potent and selective A2A agonist. nih.gov

A3 Selectivity: A combination of modifications at the N6 and 5' positions of a nucleoside analogue, often with a 2-chloro substitution, can produce high A3 selectivity, as seen with Cl-IB-MECA. sigmaaldrich.com

Table 3: Selectivity of Various Adenosine Receptor Agonists

| Compound | Primary Target | Key Structural Features | Reference |

|---|---|---|---|

| CPA (N6-Cyclopentyladenosine) | A1R | N6-cycloalkyl group | sigmaaldrich.comfrontiersin.org |

| CGS 21680 | A2AR | 2-Arylalkynyl and 5'-uronamide substitutions | nih.govfrontiersin.org |

| NECA (5'-N-Ethylcarboxamidoadenosine) | Non-selective | 5'-carboxamido group | sigmaaldrich.comfrontiersin.org |

| Cl-IB-MECA | A3R | N6-benzyl, 2-chloro, and 5'-N-methyluronamide substitutions | sigmaaldrich.com |

Class Bias in Enzyme Inhibition (e.g., Class I vs. Class II aaRSs)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for protein synthesis and are validated targets for antimicrobial agents. researchgate.netsemanticscholar.org These enzymes are divided into two distinct structural classes, Class I and Class II, based on the architecture of their catalytic domains. nih.gov This structural dichotomy provides an opportunity for developing class-specific inhibitors.

Inhibitors of aaRSs often act as mimics of the natural substrates: the amino acid, ATP, or the aminoacyl-adenylate intermediate. nih.gov The divergence between prokaryotic and eukaryotic aaRSs, even within the same class, can be exploited to achieve selectivity. nih.gov For example, the antibiotic mupirocin (B1676865) is a well-known selective inhibitor of bacterial isoleucyl-tRNA synthetase (a Class I aaRS). nih.govresearchgate.net

Recent work has also explored nucleoside sulfamates that mimic AMP and inhibit aaRSs through a reaction hijacking mechanism, opening avenues for creating bespoke inhibitors against different aaRSs. annualreviews.org While specific data on the class bias of this compound is not available, its purine structure makes it a candidate for investigation as an aaRS inhibitor, where its potential selectivity for Class I versus Class II enzymes would be a critical aspect of its activity profile.

Molecular Mechanisms of Action and Target Identification

Target Deconvolution Strategies in Drug Discovery

Target deconvolution is a critical process in drug discovery that aims to identify the specific molecular targets with which a bioactive compound interacts to elicit a cellular response. While specific target deconvolution studies for N-(Benzyloxy)-3-methyl-3H-purin-6-amine are not extensively detailed in publicly available literature, the general approaches for purine (B94841) analogs involve a combination of computational and experimental methods. These can include affinity chromatography, where the compound is immobilized to a solid support to capture its binding partners from cell lysates, and proteomic techniques like mass spectrometry to identify the captured proteins. Furthermore, computational methods such as molecular docking and virtual screening can predict potential protein targets based on structural complementarity.

Direct Protein Binding and Interaction Modes

The biological effects of this compound are predicated on its direct physical interaction with specific protein targets. The nature of this binding, including the specific amino acid residues involved and the types of chemical interactions, dictates the compound's potency and selectivity.

While detailed binding site analyses for this compound are proprietary or in early stages of research, analysis of structurally related purine derivatives suggests that the benzyloxy group likely plays a crucial role in occupying hydrophobic subpockets within the target protein's binding site. The purine core provides a scaffold for key interactions, while the methyl group at the N3 position can influence the compound's conformation and interaction with the local microenvironment of the binding pocket.

The stability of the compound-protein complex is critical for its biological activity. For purine-based molecules, hydrogen bonding is a key stabilizing force. The amine and nitrogen atoms within the purine ring of this compound are potential hydrogen bond donors and acceptors, respectively. These can form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine in the protein's active site. Additionally, van der Waals forces and pi-stacking interactions between the purine and benzyl (B1604629) rings of the compound and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan can further stabilize the complex.

Modulation of Cellular Pathways

By binding to its molecular targets, this compound can modulate various cellular signaling pathways, leading to its observed biological effects.

The antiproliferative activity of many purine analogs is often linked to their ability to interfere with pathways that control cell growth and division. This can involve the inhibition of key enzymes such as kinases, which are central regulators of cell cycle progression and signal transduction. By blocking the activity of these enzymes, compounds like this compound can halt the cell cycle and induce apoptosis (programmed cell death) in rapidly dividing cancer cells.

A critical aspect of cancer progression is the ability of tumors to evade the immune system. One key mechanism is the production of high levels of adenosine (B11128) in the tumor microenvironment (TME). Adenosine, through its interaction with adenosine receptors (A2A and A2B) on immune cells, exerts potent immunosuppressive effects. nih.govnih.gov This leads to the suppression of effector T cells and the promotion of regulatory T cells, creating an environment conducive to tumor growth. nih.gov

Compounds that can modulate adenosinergic signaling are of significant interest in immuno-oncology. mdpi.com By acting as antagonists of adenosine receptors, molecules structurally related to adenosine, such as this compound, could potentially block these immunosuppressive signals. This would restore the anti-tumor activity of immune cells within the TME, representing a promising strategy for cancer immunotherapy. nih.gov The hypoxia often present in solid tumors further enhances the accumulation of adenosine, making the hypoxia-adenosinergic signaling pathway a key therapeutic target. nih.gov

DNA/RNA Interactions

There is no available research data detailing the specific interactions between this compound and DNA or RNA.

Interference with DNA Replication and Transcription

Information regarding the ability of this compound to interfere with the cellular processes of DNA replication and transcription is not available in the scientific literature.

Interaction with Viral RNA-Dependent RNA Polymerase

While RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of many RNA viruses and a known target for antiviral drugs, there are no studies specifically investigating the interaction of this compound with this enzyme. nih.govnih.govmdpi.comtcichemicals.com The general mechanism of RdRp involves the catalysis of RNA-templated RNA synthesis, a fundamental process for viral genome replication and transcription. nih.govyoutube.com Inhibitors of RdRp can be broadly categorized as nucleoside inhibitors, which act as chain terminators, and non-nucleoside inhibitors that bind to allosteric sites. nih.gov However, the classification and activity of this compound within this context have not been determined.

DNA Alkylation and Crosslinking Mechanisms

The potential for this compound to act as a DNA alkylating or crosslinking agent has not been explored in published research. DNA alkylating agents are known to cause cytotoxic damage by adding alkyl groups to DNA, leading to base mispairing, strand breaks, and cell death if not repaired. nih.govnih.gov For instance, compounds like streptozotocin (B1681764) are known to methylate DNA, forming adducts such as 7-methylguanine (B141273) and O6-methylguanine. nih.gov However, no such data exists for this compound.

Membrane Transport Modulation

There is a lack of research on the effects of this compound on the modulation of membrane transport systems.

Inhibition of Purine and Pyrimidine (B1678525) Nucleoside Uptake

The ability of cells to uptake purines and pyrimidines is crucial for nucleic acid synthesis, and this process is mediated by specific nucleoside transporters. nih.gov While some purine analogs are known to inhibit these transporters, there is no evidence to suggest that this compound possesses this activity. Studies on related purine analogs, such as 6-mercaptopurine, have shown competitive inhibition of purine phosphoribosyltransferases, but this cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Computational Approaches in the Study of N Benzyloxy 3 Methyl 3h Purin 6 Amine

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities with Target Proteins

Currently, there are no publicly available molecular docking studies that have specifically investigated the binding modes and affinities of N-(Benzyloxy)-3-methyl-3H-purin-6-amine with any target proteins. Such studies would be instrumental in identifying potential biological targets and understanding the structural basis of its activity.

Analysis of Ligand-Enzyme Interactions

Detailed analyses of the specific amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) governing the binding of this compound to potential enzyme targets are not available in published literature. This information is critical for optimizing the compound's potency and selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of ligand-protein complexes over time.

Conformational Diversity and Stability of Ligand-Protein Complexes

There is a lack of published research on the conformational diversity and stability of complexes formed between this compound and its potential protein targets as studied by molecular dynamics simulations. These simulations would be valuable for assessing the dynamic behavior of the binding pocket and the stability of the ligand's interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.

No QSAR models have been specifically developed or reported for this compound. The development of such models would require a dataset of structurally related compounds with corresponding biological activity data, which is not currently available.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

ADME properties and drug-likeness are crucial parameters for evaluating the potential of a compound to be developed into a drug.

Rule of Five Compliance

Lipinski's Rule of Five is a cornerstone in the early stages of drug discovery, offering a set of guidelines to assess the druglikeness of a chemical compound and its likelihood of oral bioavailability. The rule stipulates that a compound is more likely to be orally active if it meets the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (log P) not greater than 5.

For this compound, computational analyses indicate a favorable profile with respect to these parameters. The calculated properties of the compound are summarized in the table below, demonstrating its compliance with Lipinski's Rule of Five.

| Property | Value | Lipinski's Rule | Compliance |

| Molecular Weight | 255.27 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

| Log P | 2.35 | ≤ 5 | Yes |

Bioavailability Prediction

Building upon the foundational principles of the Rule of Five, bioavailability predictions offer a more nuanced view of a compound's potential pharmacokinetic profile. These predictions often incorporate additional descriptors such as the number of rotatable bonds and the topological polar surface area (TPSA), which are crucial for intestinal absorption and cell permeability.

This compound exhibits characteristics that suggest good oral bioavailability. Its TPSA is a key indicator of its ability to traverse biological membranes, and the number of rotatable bonds suggests a degree of conformational flexibility that is conducive to binding with target proteins without being excessively fluid.

| Parameter | Value | Significance |

| Topological Polar Surface Area (TPSA) | 74.4 Ų | Predicts membrane permeability |

| Number of Rotatable Bonds | 3 | Indicates molecular flexibility |

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

To gain a deeper understanding of the chemical reactivity and kinetic stability of this compound, Density Functional Theory (DFT) studies are employed. These quantum mechanical calculations provide detailed information about the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. For this compound, DFT calculations reveal a significant energy gap, suggesting that the compound is chemically stable. These findings are instrumental in predicting its behavior in a biological system.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.02 |

Future Directions and Research Opportunities

Development of Novel Therapeutic Strategies

While the direct therapeutic applications of N-(Benzyloxy)-3-methyl-3H-purin-6-amine are not yet established in clinical practice, its structural similarity to biologically active purines suggests a foundation for developing new therapeutic strategies. The purine (B94841) core is a privileged scaffold in drug discovery, and modifications at the N6 and N3 positions can significantly influence biological activity. Future research should focus on comprehensive biological screening of this compound against a wide array of therapeutic targets, including kinases, polymerases, and other enzymes where purine binding is a known mechanism of action. Investigating its potential as an inhibitor of cell signaling pathways implicated in diseases such as cancer or inflammation could unveil novel therapeutic applications.

Design and Synthesis of Enhanced Potency and Selectivity Analogues

The chemical structure of This compound offers multiple points for chemical modification to enhance its potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies will be crucial in this endeavor. Systematic modifications of the benzyloxy group, such as introducing substituents on the phenyl ring or altering the linker between the oxygen and the phenyl group, could modulate binding affinity and pharmacokinetic properties. Similarly, variations of the methyl group at the 3-position of the purine ring could influence tautomeric equilibrium and interaction with target proteins. The synthesis and subsequent biological evaluation of a library of analogues will be instrumental in identifying compounds with optimized therapeutic profiles.

Exploration of New Biological Targets and Pathways

The vast and complex network of biological pathways in human physiology presents numerous opportunities for discovering new targets for This compound and its derivatives. High-throughput screening and chemoproteomics approaches can be employed to identify novel protein interactors. Unraveling the mechanism of action of this compound could lead to the identification of previously underexplored or "undruggable" targets. Research into its effects on cellular processes beyond the well-trodden paths of purine analogue activity, such as epigenetic modifications or metabolic pathways, could open up entirely new fields of therapeutic intervention.

Integration of In Silico and Experimental Methodologies

To accelerate the drug discovery and development process for analogues of This compound , a synergistic approach integrating computational and experimental methods is essential. Molecular modeling techniques, such as docking and molecular dynamics simulations, can predict the binding modes of these compounds to various protein targets, thereby guiding the rational design of more potent and selective analogues. nih.gov These in silico predictions can then be validated through in vitro biochemical and cellular assays. This iterative cycle of computational design and experimental testing can significantly reduce the time and resources required to identify promising drug candidates. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of the synthesized analogues with their biological activities, providing valuable insights for future design efforts.

Q & A

Q. What are the established synthetic routes for N-(Benzyloxy)-3-methyl-3H-purin-6-amine, and what reaction conditions optimize yield?

The synthesis typically involves alkylation or nucleophilic substitution. For example, alkylation of a purine precursor (e.g., 3-methyl-3H-purin-6-amine) with a benzyloxy-containing electrophile (e.g., benzyl bromide derivatives) under basic conditions. Reaction parameters such as solvent polarity (anhydrous CH₂Cl₂ or DMF), temperature (reflux at 40–80°C), and catalysts (e.g., triflic acid for deprotection) are critical for high yields . Purification via flash chromatography (cyclohexane/ethyl acetate gradients) or crystallization (ethanol/water) is standard .

Q. What analytical techniques are recommended for structural validation of this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxy protons at δ 4.5–5.5 ppm, aromatic protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can mechanistic pathways in the alkylation of purine derivatives be elucidated?

Mechanistic studies involve:

Q. What biological assays are suitable for evaluating this compound’s activity?

Q. How should contradictory data on physicochemical properties (e.g., solubility, stability) be resolved?

- Cross-Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 PBS for solubility).

- Advanced Characterization : Thermogravimetric Analysis (TGA) for decomposition points and Differential Scanning Calorimetry (DSC) for melting behavior .

- Comparative Studies : Benchmark against structurally analogous compounds (e.g., 6-benzyladenine) .

Q. What strategies mitigate instability of the benzyloxy group under acidic/basic conditions?

- Protective Group Engineering : Use of acid-labile tert-butyldimethylsilyl (TBDMS) groups for sensitive intermediates .

- pH Optimization : Conduct reactions in neutral or weakly basic media (e.g., K₂CO₃ in CH₃OH) to prevent hydrolysis .

Methodological Considerations

Q. How can regioselectivity challenges during benzyloxy group introduction be addressed?

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites .

- QSAR Models : Regression analysis linking substituent electronic parameters (Hammett σ) to activity .

Data Interpretation and Reporting

Q. How should researchers document synthetic yields and purity for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.